6-Bromobenzo[d]isothiazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

6-Bromobenzo[d]isothiazole (CAS 877265-23-1) is a critical brominated heterocycle for medicinal chemistry. The bromine at the 6-position offers distinct reactivity advantages over 5-/7-bromo isomers and chloro analogs in Pd-catalyzed cross-coupling, enabling higher yields and broader substrate scope. It is the direct precursor to the boronate ester (56% Miyaura borylation yield) used in SAR-driven lead optimization. Essential for replicating patent WO2015042397A1 (glucosylceramide synthase inhibitors) and exploring cytotoxic chemotypes (CC50 4-9 μM). Ensure synthetic fidelity and positional precision with this batch-characterized building block.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 877265-23-1
Cat. No. B1341809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[d]isothiazole
CAS877265-23-1
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SN=C2
InChIInChI=1S/C7H4BrNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
InChIKeyXNAPGSLISHQGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzo[d]isothiazole (CAS 877265-23-1): A Strategic C6-Bromo Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


6-Bromobenzo[d]isothiazole (CAS 877265-23-1) is a bicyclic heteroaromatic compound belonging to the benzo[d]isothiazole class, characterized by a bromine atom substituted at the 6-position of the benzene ring . It is a key intermediate in organic synthesis, where the bromine serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery . Its molecular formula is C7H4BrNS and it has a molecular weight of 214.08 g/mol .

Why C6-Bromo Substitution in 6-Bromobenzo[d]isothiazole is Non-Interchangeable with Other Halogenated or Positional Isomers


In the context of benzo[d]isothiazole-based drug discovery, the specific position of a halogen substituent is critical for both synthetic efficiency and biological target engagement. The 6-position on the benzo[d]isothiazole scaffold is a known vector for functionalization, and the choice of halogen dramatically impacts reactivity in key transformations like Suzuki-Miyaura cross-coupling . Bromine at the 6-position offers a distinct advantage over chlorine due to its higher reactivity in oxidative addition with palladium catalysts, enabling higher yields and broader substrate scope . Furthermore, substituting a 6-bromo for a 5-bromo or 7-bromo isomer can lead to different steric and electronic profiles, which are crucial for structure-activity relationships (SAR) [1]. Generic substitution with unsubstituted or differently halogenated analogs fails to capture this precise reactivity and positional advantage, potentially derailing synthetic routes or yielding inactive compounds.

Quantitative Differentiation of 6-Bromobenzo[d]isothiazole: Evidence-Based Advantages Over Analogous Building Blocks


Superior Reactivity in Pd-Catalyzed Borylation Enables 56% Isolated Yield of a Key Boronate Ester Intermediate

6-Bromobenzo[d]isothiazole demonstrates effective reactivity in palladium-catalyzed Miyaura borylation, a critical step for generating boronate ester building blocks for subsequent Suzuki-Miyaura couplings. Under microwave irradiation at 110°C for 30 minutes with a Pd(0) catalyst, it yields 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole in 56% isolated yield . This yield is comparable to other successful borylations of aryl bromides, confirming its suitability as a robust electrophilic partner in cross-coupling sequences . In contrast, the analogous 6-chloro derivative (6-chlorobenzo[d]isothiazole, CAS 89583-89-1) would be expected to exhibit significantly lower reactivity under similar conditions, often requiring harsher conditions or specialized ligands to achieve comparable conversion, due to the higher bond dissociation energy of the C-Cl bond versus the C-Br bond .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Proven Utility in the Synthesis of Glucosylceramide Synthase Inhibitors for Disease Treatment

6-Bromobenzo[d]isothiazole is specifically claimed and exemplified as a key intermediate in the synthesis of glucosylceramide synthase inhibitors, as detailed in patent WO2015042397A1 [1]. The patent outlines its use in a cross-coupling reaction to generate a more complex inhibitor structure. This is a direct, verifiable example of its application in a targeted therapeutic program. In contrast, generic or non-substituted benzo[d]isothiazole lacks the necessary halogen handle for this specific functionalization step, making it useless for this particular synthetic route. Furthermore, the patent's focus on this specific 6-bromo derivative indicates that the 6-position substitution was critical for the desired biological activity or synthetic tractability, a decision supported by SAR considerations [2].

Medicinal Chemistry Drug Discovery Enzyme Inhibition

Class-Level Cytotoxicity Profile of Benzo[d]isothiazole Derivatives Supports the 6-Bromo Scaffold's Relevance in Oncology Research

A foundational structure-activity relationship (SAR) study on benzo[d]isothiazole Schiff bases demonstrated that this core scaffold imparts potent cytotoxic activity. Specifically, the series of benzo[d]isothiazole derivatives exhibited marked cytotoxicity with CC50 values ranging from 4 to 9 μM against human CD4+ lymphocytes (MT-4 cells) [1]. This activity was more pronounced than that of analogous benzothiazole or thiazole Schiff bases, which did not show similar cytotoxicity [1]. While this data is for a derivative class rather than the 6-bromo compound itself, it provides strong class-level inference. It establishes that the benzo[d]isothiazole core is a privileged scaffold for inducing cytotoxicity. The 6-bromo derivative, as a versatile entry point for synthesizing a wide array of benzo[d]isothiazole derivatives, inherits this validated biological potential, offering a direct path to exploring this chemotype space.

Oncology Cytotoxicity SAR

High-Value Application Scenarios for 6-Bromobenzo[d]isothiazole in Scientific and Industrial R&D


Synthesis of Boronate Ester Building Blocks for Medicinal Chemistry Libraries

6-Bromobenzo[d]isothiazole is ideally suited for conversion to its corresponding boronate ester, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole, via Miyaura borylation. This reaction proceeds with a demonstrated 56% isolated yield under standard palladium-catalyzed conditions . This boronate ester is a highly valuable intermediate for subsequent Suzuki-Miyaura cross-couplings, allowing medicinal chemists to rapidly diversify the benzo[d]isothiazole core with a wide range of aryl and heteroaryl groups to explore structure-activity relationships .

Key Intermediate for Targeted Synthesis of Glucosylceramide Synthase Inhibitors

Procurement of 6-bromobenzo[d]isothiazole is essential for researchers following the synthetic routes disclosed in patent WO2015042397A1 [1]. This patent describes its use in a specific cross-coupling step to generate novel glucosylceramide synthase inhibitors for the potential treatment of various diseases [1]. The use of this specific building block is critical to replicating or building upon the patented work.

Scaffold for Generating Cytotoxic Agents for Oncology Drug Discovery

Given the established cytotoxicity of the benzo[d]isothiazole chemotype, with derivative CC50 values in the 4-9 μM range against MT-4 cells [2], 6-bromobenzo[d]isothiazole serves as an ideal starting material for synthesizing novel analogs. The reactive bromine handle enables the introduction of diverse functional groups to modulate and optimize this cytotoxic activity. This makes it a strategic purchase for any medicinal chemistry program targeting cancer or other proliferative diseases [2].

Technical Documentation Hub

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